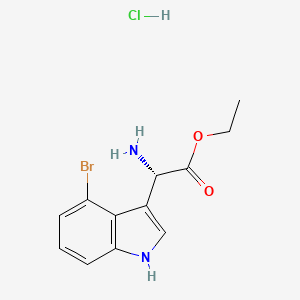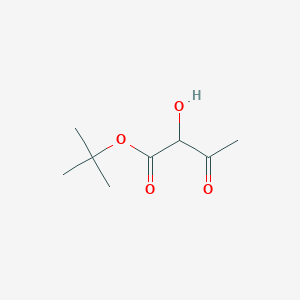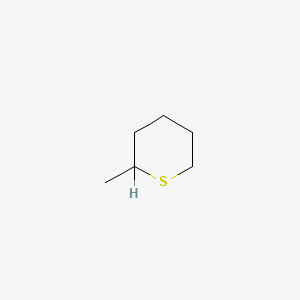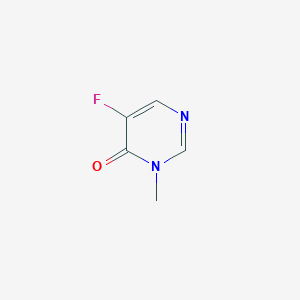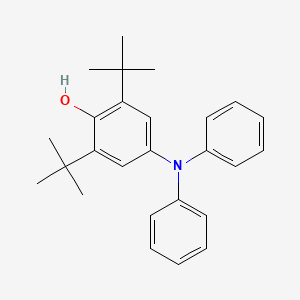
2,6-Di-tert-butyl-4-(diphenylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(diphenylamino)phenol is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a diphenylamino group attached to a phenolic ring. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The resulting intermediate is then reacted with diphenylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Di-tert-butyl-4-(diphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl and diphenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(diphenylamino)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer and antioxidant in various chemical reactions and formulations.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylamino)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and materials . The phenolic group plays a crucial role in this process by stabilizing the resulting radicals through resonance and steric hindrance provided by the tert-butyl groups.
Comparación Con Compuestos Similares
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as an antioxidant in food, cosmetics, and industrial products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound used as an antioxidant in lubricants and other applications.
Uniqueness: 2,6-Di-tert-butyl-4-(diphenylamino)phenol stands out due to the presence of the diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in stabilizing free radicals and enhancing the stability of various formulations.
Propiedades
Fórmula molecular |
C26H31NO |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(N-phenylanilino)phenol |
InChI |
InChI=1S/C26H31NO/c1-25(2,3)22-17-21(18-23(24(22)28)26(4,5)6)27(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,28H,1-6H3 |
Clave InChI |
FVYOUGLYGAJTAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


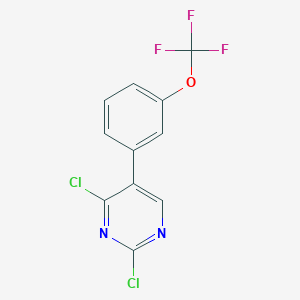
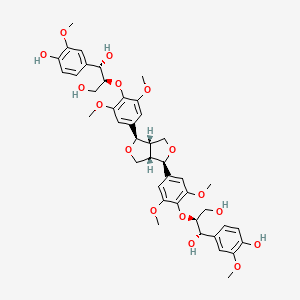
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
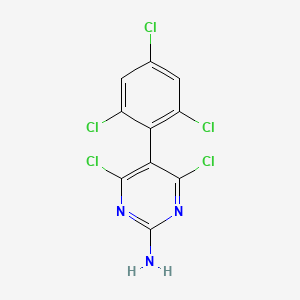

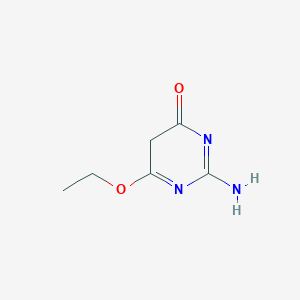
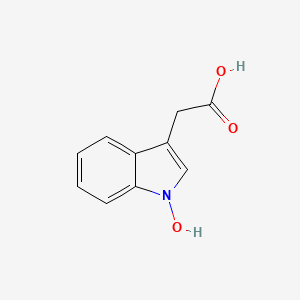
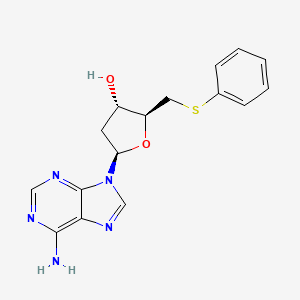
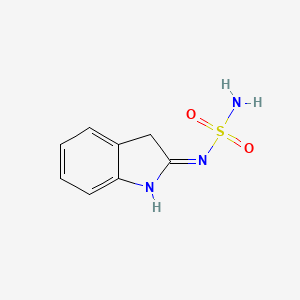
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
